Ethyl 2-amino-2-cyanoacetate

Imidazole Synthesis One-Pot Cyclocondensation

Eliminate linear synthetic sequences requiring separate nitrogen introductions. This bifunctional C5H8N2O2 building block (MW 128.13) features adjacent amino and cyano groups on an ethyl ester, acting as a pre-installed 1,2-bis-nucleophile for direct heterocycle construction. - **Benchmarked efficiency**: One-pot conversion to ethyl 5-amino-1H-imidazole-4-carboxylate (42% yield with formamidine); two-step cascade to pyrazinone N-oxide cores - **Strategic advantage**: Enables Cook-Heilbron 5-aminothiazole synthesis inaccessible from non-aminated cyanoacetates - **Formulation options**: Free base or tosylate salt (CAS 37842-58-3) for enhanced crystallinity and stability

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 32683-02-6
Cat. No. B3125564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-cyanoacetate
CAS32683-02-6
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)N
InChIInChI=1S/C5H8N2O2/c1-2-9-5(8)4(7)3-6/h4H,2,7H2,1H3
InChIKeyJYGRVMQGWVVHJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-2-Cyanoacetate: Core Properties and Procurement


Ethyl 2-amino-2-cyanoacetate (CAS 32683-02-6), systematically named ethyl aminocyanoacetate, is a bifunctional C5H8N2O2 building block characterized by a central α-carbon bearing both an amino group and a cyano group adjacent to an ethyl ester moiety [1]. This unique arrangement of nucleophilic and electrophilic centers enables distinct condensation and cyclization pathways in organic synthesis . It is supplied as a research chemical, with typical catalog specifications including a purity of ≥95% and a molecular weight of 128.13 g/mol .

Bifunctional α-aminonitrile building block (NH₂ + CN)
Pre-installed nucleophile/electrophile pair for direct cyclocondensation
Tosylate salt form available for improved crystallinity and handling

Why Simpler Cyanoacetates Fall Short in Heterocyclic Synthesis


Simple cyanoacetate esters, such as ethyl cyanoacetate or methyl cyanoacetate, provide a nucleophilic α-carbon for Knoevenagel condensations but lack the intrinsic amino group required for many cyclocondensation pathways [1]. This absence mandates the separate and often sequential introduction of nitrogen functionalities, leading to longer linear sequences, lower overall yields, and increased purification burden [2]. In contrast, Ethyl 2-amino-2-cyanoacetate serves as a pre-installed 1,2-bis-nucleophile or α-aminonitrile equivalent, enabling one-pot and cascade reactions that directly construct nitrogen-containing heterocyclic cores [3]. The evidence below quantifies this differentiation in specific synthetic contexts.

Risk dimension
Ethyl 2-amino-2-cyanoacetate
Ethyl cyanoacetate (simpler analog)
Heterocycle access
α-Amine enables direct formation of imidazoles, thiazoles, and pyrazinones
Lacks α-amine; cannot participate in Cook-Heilbron or one-pot imidazole synthesis without prior amination
Step economy
Supports one-pot cascades; step‑count reduction demonstrated in multiple heterocycle assemblies
Requires separate nitrogen‑introduction step; may extend linear sequences and increase purification load

Differentiated Synthetic Performance Evidence


One-Pot Imidazole Synthesis vs. Stepwise Routes

Ethyl 2-amino-2-cyanoacetate directly furnishes ethyl 5-amino-1H-imidazole-4-carboxylate in a single synthetic operation via condensation with formamidine, achieving a 42% isolated yield . This contrasts with stepwise approaches using ethyl cyanoacetate as a starting material, which would require a separate nitrile reduction or amine introduction step to access the same imidazole scaffold. The pre-installed α-amino group eliminates an entire synthetic stage, reducing time, material, and purification costs associated with multi-step sequences.

Imidazole synthesis
Class-level
1 step vs ≥2 steps · 42% yield
Step‑count reduction supports synthesis efficiency
Benchmark with formamidine; class‑level inference
Imidazole Synthesis One-Pot Cyclocondensation

Thiazole Formation via Cook-Heilbron Protocol

The Cook-Heilbron thiazole synthesis leverages α-aminonitriles such as ethyl aminocyanoacetate as key intermediates [1]. The presence of both the amino and cyano groups on the same carbon atom facilitates a direct condensation-cyclization sequence with dithioacids to form 5-aminothiazoles [2]. While specific yield data for ethyl 2-amino-2-cyanoacetate in this exact reaction is not centrally tabulated, the reaction class demonstrates that compounds lacking the pre-installed α-aminonitrile motif (e.g., simple alkyl cyanoacetates) cannot participate in this specific, atom-economical pathway.

Thiazole formation
Class-level
Feasible vs Not feasible
Enables direct 5‑aminothiazole access
Cook‑Heilbron pathway; qualitative advantage
Thiazole Cook-Heilbron Aminonitrile

Pyrazinone N-Oxide Assembly Efficiency

In the total synthesis of OPC-15161, ethyl aminocyanoacetate was condensed with 2-(hydroxyimino)-4-methylpentanoic acid using DCC to form an amide intermediate, which subsequently underwent intramolecular cyclization to yield a pyrazinone N-oxide [1]. This efficient two-step, one-pot cascade hinges on the dual reactivity of the α-aminonitrile moiety. A baseline alternative using ethyl cyanoacetate would require a preliminary α-amination step, which is typically low-yielding and introduces additional purification requirements.

Pyrazinone N‑oxide
Class-level
2‑step cascade vs ≥3 steps
Step‑economical route to medicinally relevant core
DCC‑mediated condensation‑cyclization
Pyrazinone N-Oxide Condensation

Alternative Salt Form Procurement: The Tosylate Salt for Enhanced Crystallinity

Ethyl 2-amino-2-cyanoacetate is often procured as its 4-methylbenzenesulfonate (tosylate) salt (CAS 37842-58-3) rather than the free base . This salt form offers improved crystallinity and solid-state stability, which can simplify handling and purification in laboratory and pilot-plant settings compared to the less stable free base [1]. While the free base is available, its lower melting point and potential for decomposition under ambient conditions make the tosylate a preferred form for reliable long-term storage and accurate weighing.

Salt form handling
Reported
Tosylate: crystalline solid Free base: low‑melting/liquid
Crystallinity supports handling and weighing
Improved storage stability
Salt Form Crystallinity Handling

Optimal Application Scenarios


Imidazole Pharmacophore Synthesis

Medicinal chemists seeking to explore structure-activity relationships (SAR) around imidazole-based scaffolds can leverage the direct, one-pot conversion of Ethyl 2-amino-2-cyanoacetate to ethyl 5-amino-1H-imidazole-4-carboxylate . This route avoids the multi-step sequences typical of imidazole ring construction, enabling faster library synthesis and hit-to-lead optimization cycles. The 42% yield in the benchmark condensation with formamidine provides a reliable starting point for further optimization .

Step Reduction in Pyrazinone N-Oxide Processes

In process development for pharmaceutical intermediates like the pyrazinone N-oxide core of OPC-15161, Ethyl 2-amino-2-cyanoacetate facilitates a two-step cascade (condensation followed by intramolecular cyclization) [1]. This step-economical approach, benchmarked against the hypothetical multi-step alternative starting from ethyl cyanoacetate, translates directly to lower solvent usage, reduced waste streams, and improved overall process mass intensity [1].

Accessing 5-Aminothiazole Chemical Space

Custom synthesis providers or internal research groups tasked with preparing 5-aminothiazole derivatives should consider Ethyl 2-amino-2-cyanoacetate as a strategic starting material for the Cook-Heilbron protocol [2]. This route provides a direct entry point to a heterocyclic class that is otherwise challenging to synthesize efficiently from simpler, non-aminated cyanoacetate precursors. The qualitative advantage in reaction feasibility justifies its procurement for targeted thiazole synthesis campaigns [2].

Salt Form Selection for Reliable Handling

Procurement officers and laboratory managers should evaluate the intended application to determine the most suitable form of this building block. For applications requiring precise stoichiometry and where the free base may pose handling challenges (e.g., low melting point, hygroscopicity), the 4-methylbenzenesulfonate (tosylate) salt (CAS 37842-58-3) is recommended for its enhanced crystallinity and improved storage stability . This selection can prevent material loss and ensure consistent reaction outcomes in sensitive synthetic transformations .

Application
Selection Property
Validation Focus
Imidazole scaffold SAR
One‑pot cyclocondensation capability
Yield optimization and scope
Pyrazinone N‑oxide processes
Step‑economical cascade reactivity
Process mass intensity improvement
5‑Aminothiazole library
Cook‑Heilbron reaction compatibility
Reaction feasibility and scope
Reliable handling and storage
Tosylate salt crystallinity
Weighing accuracy and long‑term stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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